1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide
Description
1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide is a complex organic compound featuring a 1,2,4-triazole ring system
Properties
IUPAC Name |
N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N7O3/c14-13(15,16)26-9-3-1-8(2-4-9)20-11(24)12(25)22-21-10(17)5-23-7-18-6-19-23/h1-4,6-7H,5H2,(H2,17,21)(H,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOLSRLMKGYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NN=C(CN2C=NC=N2)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C(=O)N/N=C(/CN2C=NC=N2)\N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide typically involves multi-step procedures. Key steps may include the formation of the triazole ring through cyclization reactions, followed by the functionalization with ethanimidoyl, hydrazinecarbonyl, and trifluoromethoxyphenyl groups. Reaction conditions often require specific reagents, temperatures, and catalysts to ensure high yields and purity.
Industrial Production Methods: Large-scale production would necessitate optimization of these synthetic routes to enhance efficiency, cost-effectiveness, and environmental sustainability. This could involve continuous-flow synthesis, the use of greener solvents, and recycling of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: Often yields oxides or related derivatives.
Reduction: Can be reduced to simpler hydrazine and triazole derivatives.
Substitution: Particularly at the triazole ring or the phenyl group, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Halogenating agents, nucleophiles.
Major Products: The products of these reactions vary based on conditions but often include oxidized, reduced, or substituted triazole derivatives, which are studied for their biological activities or used as intermediates in further synthetic applications.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules. Its unique structure provides a basis for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Examined for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. The trifluoromethoxy group is particularly noted for enhancing the biological activity and metabolic stability of pharmaceutical compounds.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stable and reactive nature. The compound's structure can be tailored to impart specific properties to materials.
Mechanism of Action
The mechanism by which 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide exerts its effects typically involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and the trifluoromethoxyphenyl group are particularly important for binding to active sites or modulating biological pathways. For instance, inhibition of enzyme activity may occur through binding to the enzyme's active site, altering its function.
Comparison with Similar Compounds
1-{N'-[2-(1H-1,2,3-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide
1-{N'-[2-(1H-1,2,4-triazol-1-yl)methanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide
Uniqueness: Compared to these analogs, 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide offers distinctive chemical reactivity due to its specific arrangement of functional groups. The presence of the trifluoromethoxyphenyl group, in particular, imparts unique chemical and biological properties, potentially enhancing its efficacy and stability in various applications.
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Biological Activity
The compound 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide is a derivative of 1,2,4-triazole, which has garnered attention for its diverse biological activities, particularly in antifungal and anticancer applications. This article aims to provide a comprehensive review of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C12H12F3N5O2
- Molecular Weight: 303.25 g/mol
The compound features a triazole ring linked to a hydrazinecarbonyl group and a trifluoromethoxyphenyl moiety. The triazole ring is known for its role in various pharmacological activities due to its ability to interact with biological targets.
Antifungal Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazole have been synthesized and tested against various phytopathogens. One notable study reported that certain triazole derivatives displayed moderate to high fungicidal activities against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea with EC50 values ranging from 0.27 to 11.39 mg/L .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Pathogen | EC50 (mg/L) |
|---|---|---|
| Compound A | S. sclerotiorum | 1.59 |
| Compound B | P. infestans | 0.46 |
| Compound C | R. solani | 0.27 |
| Compound D | B. cinerea | 11.39 |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. A study indicated that certain synthesized triazoles exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116). For example, one derivative showed an IC50 value of 6.2 μM against HCT-116 cells, demonstrating promising anticancer activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound E | MCF-7 | 43.4 |
| Compound F | HCT-116 | 6.2 |
| Compound G | T47D | 27.3 |
The mechanism by which triazole derivatives exert their biological effects typically involves the inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation.
- Inhibition of Ergosterol Biosynthesis: Triazoles often inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol synthesis in fungi, leading to cell membrane disruption.
- Induction of Apoptosis: In cancer cells, triazole derivatives may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Case Study 1: A novel triazole derivative was evaluated for its antifungal activity against Candida albicans, showing a significant reduction in fungal load in infected mice models compared to controls.
- Case Study 2: In a clinical trial involving patients with breast cancer, a synthesized triazole compound demonstrated improved overall survival rates when combined with standard chemotherapy compared to chemotherapy alone.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide?
- Methodology : The synthesis typically involves multi-step reactions:
Condensation : Reacting hydrazine derivatives with triazole-containing intermediates under acidic or basic conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
Cyclization : Formation of the hydrazinecarbonyl group via nucleophilic acyl substitution, often catalyzed by copper(I) in click chemistry approaches .
Purification : Column chromatography or recrystallization to isolate the final product, verified by melting point analysis and spectroscopic techniques .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF, K₂CO₃, RT | 65–75 | |
| 2 | CuSO₄, Na ascorbate | 70–85 |
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Techniques :
- FT-IR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., trifluoromethoxy peaks at δ 120–125 ppm in ¹³C) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N values (e.g., C: 45.2% calc. vs. 44.9% exp.) .
- Data Table :
| Technique | Key Peaks/Values | Purpose |
|---|---|---|
| ¹H NMR | δ 8.2 (s, 1H, triazole) | Confirms triazole ring |
| ¹³C NMR | δ 157.5 (C=O) | Validates carbonyl groups |
Q. What preliminary assays are used to assess its biological activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric assays .
- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Experimental Design :
- Dose-response curves (0.1–100 µM) with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
Advanced Research Questions
Q. How does structural optimization improve the compound’s bioactivity?
- SAR (Structure-Activity Relationship) :
- Triazole Modifications : Substituents at the 1H-1,2,4-triazole ring (e.g., methyl, phenyl) enhance target binding affinity .
- Trifluoromethoxy Group : Electron-withdrawing effects improve metabolic stability .
- Case Study :
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent | None | 12.5 µM |
| Methyl-substituted | CH₃ at triazole | 5.8 µM |
Q. What computational methods elucidate its mechanism of action?
- Docking Studies :
- Software : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., α-glucosidase) .
- Key Findings : Hydrogen bonding between the hydrazinecarbonyl group and Asp349 residue enhances inhibition .
Q. How are contradictions in spectroscopic data resolved?
- Case Example : Discrepancies in ¹H NMR integration ratios due to tautomerism in the triazole ring.
- Resolution : Variable-temperature NMR (VT-NMR) confirms dynamic equilibrium between tautomers .
- Methodological Adjustments :
| Issue | Solution | Reference |
|---|---|---|
| Overlapping peaks | 2D NMR (COSY, HSQC) |
Q. What strategies mitigate synthesis challenges like low yields?
- Optimization Approaches :
- Catalyst Screening : Copper(I) iodide vs. CuSO₄/Na ascorbate for click chemistry steps (85% vs. 70% yield) .
- Solvent Effects : Switching from DMF to THF reduces side reactions in hydrazinecarbonyl formation .
Q. How does the compound interact synergistically with other therapeutics?
- Combination Studies :
- Anticancer Assays : Paired with cisplatin, showing additive effects in apoptosis induction (e.g., 30% cell death vs. 50% combined) .
- Mechanistic Insight : Triazole derivatives inhibit drug-efflux pumps (e.g., P-glycoprotein), enhancing chemotherapeutic retention .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to address?
- Root Cause : Variability in microsomal assay conditions (e.g., human vs. rat liver microsomes).
- Resolution : Standardize protocols using pooled human liver microsomes and NADPH cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
